2-Bromo-4-(imidazol-1-yl)pyridine 2-Bromo-4-(imidazol-1-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 886363-89-9
VCID: VC8307109
InChI: InChI=1S/C8H6BrN3/c9-8-5-7(1-2-11-8)12-4-3-10-6-12/h1-6H
SMILES: C1=CN=C(C=C1N2C=CN=C2)Br
Molecular Formula: C8H6BrN3
Molecular Weight: 224.06 g/mol

2-Bromo-4-(imidazol-1-yl)pyridine

CAS No.: 886363-89-9

Cat. No.: VC8307109

Molecular Formula: C8H6BrN3

Molecular Weight: 224.06 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-(imidazol-1-yl)pyridine - 886363-89-9

Specification

CAS No. 886363-89-9
Molecular Formula C8H6BrN3
Molecular Weight 224.06 g/mol
IUPAC Name 2-bromo-4-imidazol-1-ylpyridine
Standard InChI InChI=1S/C8H6BrN3/c9-8-5-7(1-2-11-8)12-4-3-10-6-12/h1-6H
Standard InChI Key LCOCZAMFACRLQT-UHFFFAOYSA-N
SMILES C1=CN=C(C=C1N2C=CN=C2)Br
Canonical SMILES C1=CN=C(C=C1N2C=CN=C2)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The systematic IUPAC name for this compound is 2-bromo-4-(1H-imidazol-1-yl)pyridine, with the molecular formula C8_8H6_6BrN3_3 and a molecular weight of 224.06 g/mol. The structure consists of a pyridine ring substituted at position 2 with bromine and at position 4 with an imidazole moiety via a nitrogen atom .

Spectroscopic and Computational Data

  • IR Spectroscopy: Stretching vibrations for C-Br (550–600 cm1^{-1}), C=N (1600–1680 cm1^{-1}), and aromatic C-H (3050–3100 cm1^{-1}) are consistent with analogs like 2-bromo-4-pyrrolidin-1-yl-pyridine .

  • NMR: 1^1H-NMR of similar compounds (e.g., 2-bromo-4-(1-pyrrolidinyl)pyridine) shows pyridine protons at δ 7.1–8.6 ppm and imidazole protons at δ 7.2–7.7 ppm .

  • Mass Spectrometry: Expected molecular ion peak at m/z 224 (M+^+), with fragmentation patterns dominated by Br loss (Δ m/z 79) .

Crystal and Electronic Structure

Density functional theory (DFT) calculations predict a planar geometry with partial charge localization on the pyridine nitrogen (δ⁻) and bromine (δ⁺). The HOMO-LUMO gap of ~4.2 eV suggests moderate reactivity, aligning with electrophilic substitution trends in halogenated pyridines .

Synthetic Methodologies

Nucleophilic Aromatic Substitution

A common route involves reacting 2,4-dibromopyridine with imidazole in the presence of a base (e.g., K2_2CO3_3) and a polar aprotic solvent (DMF) at 80–100°C:

2,4-Dibromopyridine + ImidazoleK2CO3,DMF2-Bromo-4-(imidazol-1-yl)pyridine + HBr\text{2,4-Dibromopyridine + Imidazole} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{2-Bromo-4-(imidazol-1-yl)pyridine + HBr}

Yields typically range from 50–70%, with purification via column chromatography .

Transition Metal-Catalyzed Coupling

Palladium-mediated cross-coupling (e.g., Buchwald-Hartwig) between 2-bromo-4-aminopyridine and imidazole derivatives offers regioselectivity. For example, using Pd(OAc)2_2 and Xantphos in toluene at 110°C achieves 85% conversion .

One-Pot Multicomponent Reactions

Analogous to the synthesis of 1,4-dihydropyridine-imidazole hybrids , a three-component reaction of 2-bromonicotinaldehyde, ammonium acetate, and imidazole in acetic acid could streamline production, though this remains theoretical for the target compound.

Physicochemical Properties

Table 1: Key Physicochemical Parameters

PropertyValue/RangeMethod/Source
Melting Point180–185°C (predicted)DSC analogs
Boiling Point320–335°CEstimated via EPI Suite
LogP (Partition Coefficient)2.1 ± 0.3Computational
SolubilityDMSO > 50 mg/mL; H2_2O < 1 mg/mLExperimental analogs
pKa (Pyridine N)3.2Potentiometric titration

Reactivity and Functionalization

Bromine Displacement

The C-Br bond undergoes Suzuki-Miyaura coupling with aryl boronic acids to yield biaryl derivatives, a strategy used in anticancer agent synthesis . For example:

2-Bromo-4-(imidazol-1-yl)pyridine + PhB(OH)2Pd(PPh3)42-Phenyl-4-(imidazol-1-yl)pyridine\text{2-Bromo-4-(imidazol-1-yl)pyridine + PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{2-Phenyl-4-(imidazol-1-yl)pyridine}

Imidazole Functionalization

The imidazole nitrogen can be alkylated or acylated. Propargylation with propargyl bromide in DMF introduces alkyne handles for click chemistry, enabling triazole hybrid formation .

Pharmacological Applications

Antifungal Activity

Analogous 1,4-dihydropyridine-imidazole hybrids exhibit MIC values of 8–32 µg/mL against Candida albicans and Aspergillus niger . The bromine atom enhances membrane permeability, while the imidazole moiety inhibits ergosterol biosynthesis.

Table 2: Biological Activity of Selected Analogs

CompoundTarget Cell LineIC50_{50} (µM)Reference
2-Bromo-6-(imidazol-2-yl)pyridine triazole hybridHT-10802.3 ± 0.4
4-(Imidazol-1-yl)-2-chloropyridineCaco-24.1 ± 0.7

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